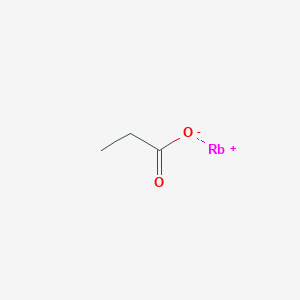
Rubidium propanoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Rubidium propanoate is a chemical compound that belongs to the group of carboxylates. It is a salt of rubidium and propanoic acid, with the chemical formula RbC3H5O2. This compound has been studied for its potential applications in scientific research, particularly in the fields of catalysis and materials science.
Wissenschaftliche Forschungsanwendungen
Rubidium propanoate has been studied for its potential applications in catalysis and materials science. It has been found to be an effective catalyst for the synthesis of various organic compounds, including esters and amides. Additionally, it has been used as a precursor in the synthesis of rubidium-containing materials, such as rubidium ferrite.
Wirkmechanismus
The mechanism of action of rubidium propanoate is not fully understood. However, it is believed that the compound acts as a Lewis acid catalyst, facilitating the formation of chemical bonds between reactants.
Biochemische Und Physiologische Effekte
There is limited research on the biochemical and physiological effects of rubidium propanoate. However, it has been found to have low toxicity and is not considered to be harmful to human health.
Vorteile Und Einschränkungen Für Laborexperimente
Rubidium propanoate has several advantages for use in lab experiments. It is a relatively inexpensive compound and is readily available. Additionally, it has been found to be an effective catalyst for the synthesis of various organic compounds. However, one limitation of rubidium propanoate is that it is hygroscopic, meaning that it readily absorbs moisture from the air. This can make it difficult to handle and store.
Zukünftige Richtungen
There are several potential future directions for research on rubidium propanoate. One area of interest is the development of new catalytic applications for the compound. Additionally, there is potential for the use of rubidium propanoate in the synthesis of new materials with unique properties. Further research is also needed to fully understand the mechanism of action of the compound and its potential effects on human health and the environment.
Conclusion:
Rubidium propanoate is a chemical compound that has potential applications in scientific research, particularly in the fields of catalysis and materials science. While there is still much to be learned about the compound, its low toxicity and effectiveness as a catalyst make it a promising area of study for future research.
Synthesemethoden
The synthesis of rubidium propanoate can be achieved through the reaction of rubidium hydroxide with propanoic acid. Rubidium hydroxide is first dissolved in water, followed by the addition of propanoic acid. The resulting mixture is then heated and stirred until the rubidium propanoate precipitates out. The compound can be purified through recrystallization.
Eigenschaften
CAS-Nummer |
19559-54-7 |
|---|---|
Produktname |
Rubidium propanoate |
Molekularformel |
C3H5O2Rb |
Molekulargewicht |
158.54 g/mol |
IUPAC-Name |
propanoate;rubidium(1+) |
InChI |
InChI=1S/C3H6O2.Rb/c1-2-3(4)5;/h2H2,1H3,(H,4,5);/q;+1/p-1 |
InChI-Schlüssel |
REGAZBBSEPGAJC-UHFFFAOYSA-M |
Isomerische SMILES |
CCC(=O)[O-].[Rb+] |
SMILES |
CCC(=O)[O-].[Rb+] |
Kanonische SMILES |
CCC(=O)[O-].[Rb+] |
Synonyme |
rubidium propionate |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



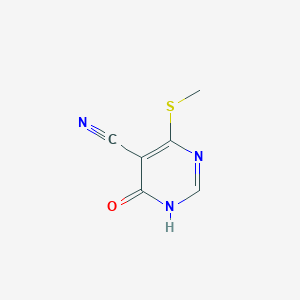
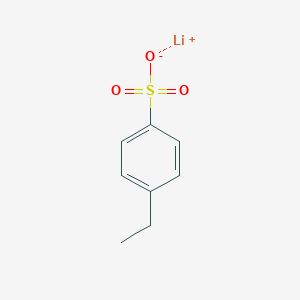
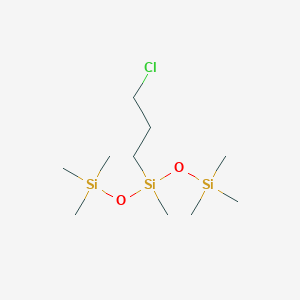
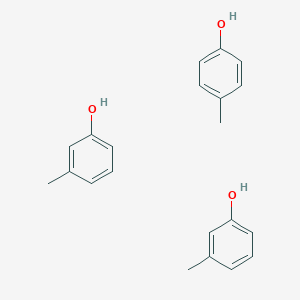
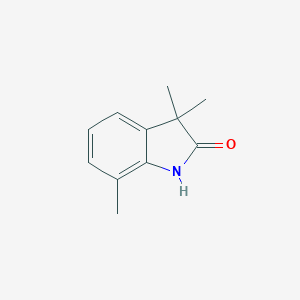
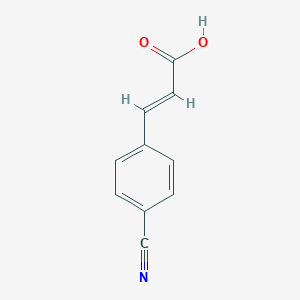
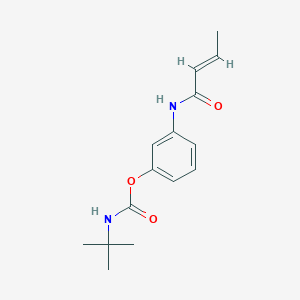
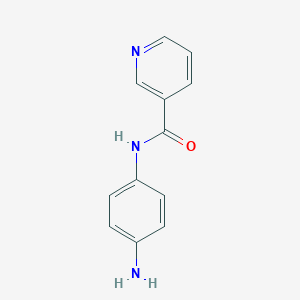
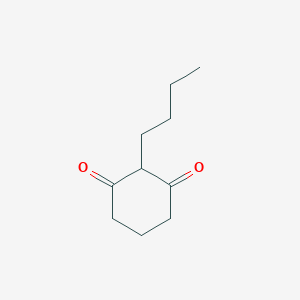
![1,3,4,6-Tetrahydroxy-5-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyhexan-2-one](/img/structure/B100714.png)
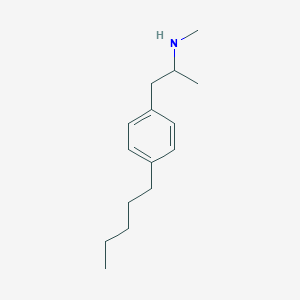
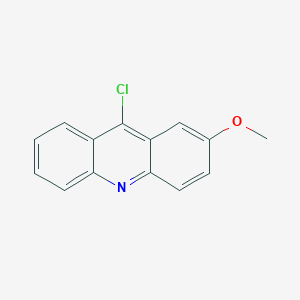
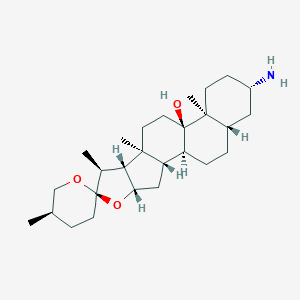
![4-[(2,4-Dinitrophenyl)azo]-N-(2-ethoxyphenyl)-3-hydroxynaphthalene-2-carboxamide](/img/structure/B100720.png)